molecular formula C22H25NO5S B11421041 5-((3,4-dimethylphenyl)sulfonyl)-10-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

5-((3,4-dimethylphenyl)sulfonyl)-10-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B11421041
M. Wt: 415.5 g/mol
InChI Key: GKXLIOKPFIGBBB-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a sulfonyl group and a methano-1,3-benzoxazocin core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazocin Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Methoxylation and Methylation: These steps are carried out using methoxy and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-dimethylphenyl)sulfonyl]-10-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one stands out due to its unique benzoxazocin core and the presence of both sulfonyl and methoxy groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

12-(3,4-dimethylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C22H25NO5S/c1-13-9-10-15(11-14(13)2)29(25,26)20-17-12-22(3,23(4)21(20)24)28-19-16(17)7-6-8-18(19)27-5/h6-11,17,20H,12H2,1-5H3

InChI Key

GKXLIOKPFIGBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC=C4OC)C)C

Origin of Product

United States

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